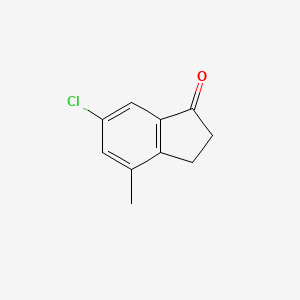

6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-chloro-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLWWQQYWQOBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258110 | |

| Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-35-2 | |

| Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide for Drug Discovery Professionals

The indanone scaffold, a fused bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and amenability to substitution at various positions have allowed for the generation of a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of substituted indanones, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our claims in authoritative scientific literature.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted indanones have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and inflammation.[1][2] Key mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2) and tubulin polymerization, as well as the induction of apoptosis.[3][4]

Mechanism of Action: COX-2 Inhibition and Apoptosis Induction

Certain indanone derivatives, particularly those with spiroisoxazoline moieties, have been identified as potent and selective COX-2 inhibitors.[3] The COX-2 enzyme is frequently overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis. By inhibiting COX-2, these indanone derivatives can suppress the production of prostaglandins, which are key mediators of inflammation and cancer cell proliferation.

Furthermore, some substituted indanones have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 9f , a spiroisoxazoline derivative of indanone, was found to upregulate the expression of pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[3] This suggests that these compounds can trigger the mitochondrial pathway of apoptosis.

Caption: Workflow for MIC Determination via Broth Microdilution.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. [5]Substituted indanones have demonstrated potent anti-inflammatory properties through various mechanisms. [6][7][8][9]

Mechanism of Action: Targeting Inflammatory Pathways

Substituted indanones can exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). [5]They can also suppress the production of nitric oxide (NO), a pro-inflammatory mediator, and downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. [6][7]Some analogues have been shown to act through the TLR4/JNK/NF-κB signaling pathway. [6]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

The inhibition of protein denaturation is a well-established method for screening anti-inflammatory drugs. [5][10][11][12] Methodology:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes.

-

Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) and measure the turbidity at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

The indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease. [13][14][15][16]This has spurred the development of novel indanone derivatives with neuroprotective properties.

Mechanism of Action: Multi-target Approach

Donepezil-inspired indanone derivatives have been designed to act on multiple targets involved in Alzheimer's pathology. [13][14][15]These compounds can inhibit AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain. [13][17]Additionally, some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, and possess antioxidant properties that protect against oxidative DNA damage. [13][14][15]

Caption: Multi-target Neuroprotective Mechanism of Indanone Derivatives.

SAR and Lead Optimization

Rational drug design based on the structure of Donepezil has led to the synthesis of potent multi-target indanone derivatives. [13][14]For example, compound 4b , which incorporates the dimethoxyindanone moiety of Donepezil with a terminal aromatic ether, demonstrated significant AChE inhibition, Aβ aggregation inhibition, and was found to be safer than Donepezil in vivo. [13][14][15] Table 3: Neuroprotective Activity of a Donepezil-Inspired Indanone Derivative

| Compound | Target | IC50 (µM) / % Inhibition | Reference |

| 4b | Acetylcholinesterase (AChE) | 0.78 | [13][15][17] |

| Aβ(1-42) Aggregation | 53.04% | [13][15][17] | |

| Donepezil (Control) | Acetylcholinesterase (AChE) | - | - |

Conclusion

Substituted indanones represent a versatile and highly promising class of compounds with a broad and potent range of biological activities. The evidence presented in this guide underscores their significant potential in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. The structure-activity relationships discussed provide a rational basis for the further design and optimization of indanone-based drug candidates. The detailed experimental protocols offer a practical framework for researchers to validate and expand upon these findings. As our understanding of the intricate molecular targets of these compounds deepens, the indanone scaffold will undoubtedly continue to be a focal point of innovation in drug discovery.

References

- Abbasi, M. A., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Bibi, F., et al. (2014). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- Kumar, A., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(7), 1036-1053.

- Dharmadeva, S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Journal of Pharmacy and Technology.

- Azmi, A. S., et al. (2012). Bioassays for anticancer activities. Methods in Molecular Biology, 889, 41-51.

- Kumar, A., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(7), 1036-1053.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.

- Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(16), 9357-9372.

- Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(16), 9357-9372.

- Kumar, A., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(7), 1036-1053.

- BenchChem. (2025). The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide.

- Mutha, R. E., Tatiya, A. U., & Surana, S. J. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 131(6), 2714-2731.

- Li, Y., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 113, 63-74.

- Kumar, A., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(7), 1036-1053.

- CoLab. (n.d.).

- BenchChem. (2025).

- Szychowski, K. A., & Gmiński, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-501.

- Wang, Y., et al. (2022).

- Siddappa, P., & Patil, S. A. (2017). Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry, 138, 1069-1085.

- Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899.

- Szychowski, K. A., & Gmiński, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-501.

- Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Aurone and Indanone Derivatives as Novel Antibacterial Agents.

- Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology, 11(8), 3555-3559.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.

- Noble Life Sciences. (n.d.).

- Azmi, A. S., et al. (2012). Bioassays for anticancer activities. Semantic Scholar.

- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 1599-1607.

- Request PDF. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease.

- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. European Journal of Medicinal Chemistry, 207, 112708.

- ResearchGate. (n.d.).

- Klancnik, A., et al. (2010). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 15(12), 8783-8804.

- Sabale, P. V., & Sabale, V. D. (2012). Antimicrobial and antifungal screening of indanone acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 324-327.

- BenchChem. (2025).

- Request PDF. (n.d.).

- Patel, D. R., & Patel, K. C. (2011). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. Journal of Saudi Chemical Society, 15(3), 269-275.

- Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(3), 3257-3267.

- Ullah, A., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9592.

- Request PDF. (n.d.). Recent developments in biological activities of indanones.

- Szychowski, K. A., & Gmiński, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-501.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Basha, S. J. S., et al. (2021). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 11, 699863.

- Basha, S. J. S., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. European Journal of Medicinal Chemistry, 183, 111718.

- Request PDF. (n.d.).

- Pérez-García, L. A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- Google Patents. (n.d.).

- International Journal of Drug Development & Research. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]

- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalajrb.com [journalajrb.com]

- 6. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bbrc.in [bbrc.in]

- 12. ijddr.in [ijddr.in]

- 13. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Indanone Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold, a bicyclic ketone composed of a benzene ring fused to a cyclopentanone ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, yet versatile, framework allows for three-dimensional diversification, leading to compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the therapeutic potential of indanone derivatives, delving into their applications in neurodegenerative diseases, oncology, and inflammatory and infectious diseases. We will dissect the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their synthetic strategies. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the remarkable potential of the indanone core.

The Indanone Motif: A Gateway to Diverse Pharmacological Activities

The indanone core is a recurring motif in numerous natural products and synthetic molecules with significant biological activities.[1] Its unique structural features provide an excellent platform for the design of small molecule inhibitors and modulators of various biological targets. The fusion of the aromatic and aliphatic rings creates a defined conformational rigidity, which can be exploited to achieve high-affinity binding to enzyme active sites and receptor pockets. Furthermore, the carbonyl group and the adjacent methylene carbons offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A prime example of the clinical success of an indanone derivative is Donepezil , a potent and selective acetylcholinesterase (AChE) inhibitor widely used for the symptomatic treatment of Alzheimer's disease.[2] The discovery of Donepezil spurred significant interest in the indanone scaffold, leading to the exploration of its potential in a multitude of therapeutic areas.

Therapeutic Frontiers of Indanone Derivatives

The therapeutic landscape of indanone derivatives is vast and continually expanding. This section will explore their most promising applications, supported by mechanistic insights and quantitative data.

Neurodegenerative Diseases: Combating Cognitive Decline and Neuronal Loss

Indanone derivatives have shown significant promise in the treatment of neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases.[2] Their neuroprotective effects are often multi-faceted, targeting key pathological pathways.

Mechanism of Action:

-

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes that degrade neurotransmitters. Donepezil, for instance, reversibly inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[2] Other derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), which are involved in the degradation of dopamine, serotonin, and norepinephrine, offering potential for the treatment of Parkinson's disease and depression.[2]

-

Modulation of Amyloid-β Aggregation: Several indanone derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3] Some compounds can even promote the disassembly of pre-formed Aβ fibrils.[3]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many indanone derivatives possess antioxidant properties, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[4]

Featured Indanone Derivatives in Neuroprotection:

| Compound | Target(s) | IC50/Activity | Therapeutic Application | Reference |

| Donepezil | Acetylcholinesterase (AChE) | IC50 = 5.7 nM (human AChE) | Alzheimer's Disease | [2] |

| Compound 9 | AChE, Aβ Aggregation | IC50 = 14.8 nM (AChE), 85.5% Aβ inhibition | Alzheimer's Disease | [3] |

| Compound 14 | AChE, Aβ Aggregation | IC50 = 18.6 nM (AChE), 83.8% Aβ inhibition | Alzheimer's Disease | [3] |

| Various Piperidine Hybrids | Neuroprotection in OGD/R model | Showed robust cell viabilities | Ischemic Stroke | [5] |

Oncology: A New Frontier in Cancer Therapy

The antiproliferative and cytotoxic properties of indanone derivatives against various cancer cell lines have garnered significant attention.[1] Their mechanisms of action are diverse, targeting fundamental processes of cancer cell growth and survival.

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Several 2-benzylidene-1-indanone derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[6] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7][8]

-

Induction of Apoptosis: Indanone derivatives can trigger apoptosis through various pathways. This includes the generation of reactive oxygen species (ROS), which can induce cellular damage and activate apoptotic signaling cascades.[7][8] Furthermore, some derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax and caspases.[9]

-

Inhibition of Signaling Pathways: The NF-κB signaling pathway plays a crucial role in cancer cell proliferation, survival, and inflammation. Certain indanone derivatives have been found to inhibit the activation of NF-κB, thereby suppressing the expression of downstream target genes involved in tumorigenesis.[8]

-

Enzyme Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and contributes to inflammation and tumor growth. Some spiroisoxazoline derivatives of indanone have demonstrated potent and selective inhibition of COX-2.[9]

Featured Indanone Derivatives in Oncology:

| Compound | Target Cancer Cell Line(s) | IC50 Value | Mechanism of Action | Reference |

| ITH-6 | HT-29, COLO 205, KM 12 (Colon) | 0.44 µM, 0.98 µM, 0.41 µM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis induction, NF-κB p65 inhibition | [7][8] |

| Compound 9f | MCF-7 (Breast) | 0.03 µM | Selective COX-2 inhibition, Apoptosis induction | [9] |

| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 10 - 880 nM | Tubulin polymerization inhibition | [6] |

Anti-inflammatory and Antimicrobial Applications

The versatile indanone scaffold has also yielded compounds with significant anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity:

Indanone derivatives can modulate inflammatory responses through various mechanisms. One key pathway involves the inhibition of the NF-κB signaling cascade.[10] By preventing the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[11]

Antimicrobial Activity:

Indanone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[12] The introduction of different substituents on the indanone core can significantly influence their antimicrobial potency. For instance, the presence of electron-withdrawing groups or hydroxyl moieties has been shown to be beneficial for antibacterial activity.[12]

Featured Indanone Derivatives in Anti-inflammatory and Antimicrobial Applications:

| Compound Class | Biological Activity | Key Findings | Reference |

| Sesquistilbene indanone analogues | Anti-inflammatory | Inhibit NO production, suppress iNOS and COX-2 expression via TLR4/JNK/NF-κB pathway. | [13] |

| 2-Benzylidene-1-indanone derivatives | Anti-inflammatory | Inhibit LPS-induced expression of IL-6 and TNF-α. | [10] |

| Aurone and indanone derivatives | Antibacterial | Exhibit moderate to excellent activity against C. albicans, E. coli, and S. aureus. | [12] |

| Chalcone derivatives containing indanone | Antiviral | Showed good therapeutic and protective activities against tobacco mosaic virus (TMV). | [14][15] |

Synthetic Strategies for Indanone Derivatives

The efficient synthesis of the indanone core is crucial for the exploration of its therapeutic potential. Several synthetic routes have been developed, with the Intramolecular Friedel-Crafts acylation and the Nazarov cyclization being the most prominent.

Intramolecular Friedel-Crafts Acylation

This is a classic and widely used method for constructing the 1-indanone skeleton.[16] The reaction involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives in the presence of a Lewis or Brønsted acid catalyst.[16]

-

From 3-Arylpropionic Acids: This direct, one-step approach is atom-economical but often requires harsh reaction conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA).[16]

-

From 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the corresponding acyl chloride, which then undergoes cyclization under milder conditions using a Lewis acid catalyst like aluminum chloride (AlCl₃).[16] This route is generally more efficient and applicable to a broader range of substrates.

Caption: Key synthetic routes to 1-indanones via Friedel-Crafts acylation.

Nazarov Cyclization

The Nazarov cyclization is another powerful method for the synthesis of five-membered rings, including indanones.[17] This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, which then undergoes further reactions to yield the final product. For the synthesis of indanones, chalcones (1,3-diaryl-2-propen-1-ones) are often used as precursors.[6]

Caption: Simplified mechanism of the Nazarov cyclization for indanone synthesis.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the therapeutic potential of indanone derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB Solution (10 mM in phosphate buffer).

-

Acetylthiocholine Iodide (ATCI) Solution (10 mM in deionized water).

-

AChE Enzyme Solution (e.g., from electric eel, diluted in phosphate buffer).

-

Test Compound Solutions (dissolved in a suitable solvent, e.g., DMSO, and diluted to various concentrations).

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

20 µL of test compound solution (or vehicle for control).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

-

MTT Incubation:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 3-4 hours, or until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the MTT solution.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to an appropriate confluency and treat them with the indanone derivative for the desired time.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

-

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Perspectives

The indanone scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. The diverse and potent biological activities of its derivatives, spanning from neuroprotection and anticancer effects to anti-inflammatory and antimicrobial properties, underscore its immense therapeutic potential. The successful clinical application of Donepezil serves as a powerful testament to the value of this structural motif.

Future research in this field will likely focus on several key areas:

-

Multi-target Drug Design: The development of indanone derivatives that can simultaneously modulate multiple targets involved in complex diseases like Alzheimer's and cancer is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR of indanone derivatives will be crucial for the rational design of more potent and selective compounds with improved pharmacokinetic profiles.

-

Novel Synthetic Methodologies: The development of more efficient, sustainable, and scalable synthetic routes to indanone derivatives will be essential to facilitate their translation from the laboratory to the clinic.

References

-

Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (URL: [Link])

-

Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (URL: [Link])

-

Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. (URL: [Link])

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (URL: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity. (URL: [Link])

-

Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (URL: [Link])

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (URL: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity. (URL: [Link])

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (URL: [Link])

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (URL: [Link])

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (URL: [Link])

-

Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (URL: [Link])

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (URL: [Link])

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (URL: [Link])

-

Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (URL: [Link])

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (URL: [Link])

-

Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (URL: [Link])

-

Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (URL: [Link])

-

Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. (URL: [Link])

-

Synthesis and Activity of Aurone and Indanone Derivatives. (URL: [Link])

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. preprints.org [preprints.org]

Introduction: The Significance of the Indanone Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Chloro-Methyl-Indanones

The 1-indanone framework is a privileged structural motif, forming the core of numerous natural products and pharmaceutically active compounds.[1][2][3] Its rigid bicyclic structure provides a valuable scaffold for orienting functional groups in three-dimensional space, making it a cornerstone in medicinal chemistry.[4][5] The incorporation of chloro and methyl substituents onto this scaffold allows for the fine-tuning of electronic and steric properties, which is critical for modulating biological activity and optimizing pharmacokinetic profiles. Chloro groups, for instance, can enhance metabolic stability and binding affinity, while methyl groups can influence lipophilicity and steric interactions with biological targets.[6]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing chloro-methyl-indanones. We will delve into the core cyclization reactions that form the indanone ring system and explore methodologies for the specific introduction of chloro and methyl groups. The discussion emphasizes the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Part I: Core Methodologies for Constructing the Indanone Ring

The construction of the 5-membered carbocyclic ring fused to a benzene ring is the foundational challenge in indanone synthesis. Several powerful reactions have been developed for this purpose, with the Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization being the most prevalent.

Intramolecular Friedel-Crafts Acylation: The Workhorse Reaction

The intramolecular Friedel-Crafts acylation is a classical, robust, and widely employed method for building the 1-indanone core.[2] This reaction involves an electrophilic aromatic substitution where a tethered acyl group, typically from a 3-arylpropanoic acid or its corresponding acyl chloride, cyclizes onto the aromatic ring.[1][2]

Causality and Mechanistic Insight:

The reaction is promoted by a Brønsted or Lewis acid, which activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion intermediate. This potent electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the stable 1-indanone product.[2] The choice of acid catalyst is critical and can influence reaction efficiency and, particularly in polysubstituted systems, regioselectivity. Common catalysts include polyphosphoric acid (PPA), AlCl₃, ZnCl₂, and NbCl₅.[1][7][8]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Nazarov Cyclization: An Electrocyclic Approach

The Nazarov cyclization is a powerful alternative that constructs the cyclopentenone ring via a 4π-electrocyclization of a divinyl ketone (or its precursor, a chalcone).[3] This method is particularly useful for synthesizing indanones with substitution patterns that may be difficult to achieve through Friedel-Crafts chemistry.[1]

Causality and Mechanistic Insight:

The reaction is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid (e.g., TFA, Cu(OTf)₂), which generates a pentadienyl cation.[1][3] The key step is a thermally allowed 4π-conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent proton loss and tautomerization yield the final 1-indanone product.[3] The stereochemical outcome of the reaction can often be controlled by the substitution pattern on the dienone substrate.[9]

Caption: Key intermediates in the acid-catalyzed Nazarov cyclization.

Pauson-Khand Reaction: A Transition Metal-Catalyzed Cycloaddition

For more complex indanone structures, the Pauson-Khand reaction offers a powerful strategy. It is a formal [2+2+1] cycloaddition wherein an alkene, an alkyne, and carbon monoxide converge in the presence of a transition-metal catalyst (classically, dicobalt octacarbonyl) to form an α,β-cyclopentenone.[10][11] While synthetically elegant, its application is often reserved for intramolecular variants in total synthesis due to selectivity issues in simpler intermolecular cases.[10][12]

Causality and Mechanistic Insight:

The widely accepted mechanism begins with the formation of a stable dicobalt hexacarbonyl alkyne complex.[13] Coordination of the alkene, followed by migratory insertion steps involving the alkene and then carbon monoxide, forms a metallacyclic intermediate. Reductive elimination finally releases the cyclopentenone product.[10] The reaction's utility has been greatly expanded by the development of catalytic versions using various transition metals, including rhodium and iridium.[10][13]

Part II: Strategic Synthesis of Chloro-Methyl-Indanones

The introduction of both chloro and methyl substituents can be achieved through two primary strategic approaches: cyclizing a pre-functionalized precursor or by functionalizing a pre-formed indanone core. The choice between these pathways is dictated by the availability of starting materials and the desired regiochemistry of the final product.

Strategy A: Cyclization of Pre-functionalized Aromatic Precursors

This is often the most direct and regiochemically controlled approach. The strategy involves synthesizing a 3-arylpropanoic acid derivative that already contains the required chloro and methyl groups on the aromatic ring. Subsequent intramolecular Friedel-Crafts acylation then forges the indanone ring system with the substituents locked in place.

Exemplary Protocol: Synthesis of 6-Chloro-4-methyl-1-indanone

A prime example of this strategy is the synthesis of 6-chloro-4-methyl-1-indanone, which proceeds via the cyclization of 4-chloro-2-methyl-benzenepropanoic acid.[14]

Caption: Workflow for synthesizing a chloro-methyl-indanone from a substituted precursor.

Step-by-Step Methodology (Illustrative):

-

Acyl Chloride Formation (Optional but common): 4-Chloro-2-methyl-benzenepropanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM), to form the corresponding acyl chloride. This intermediate is more reactive towards Friedel-Crafts cyclization.

-

Friedel-Crafts Cyclization: The crude or purified acyl chloride is dissolved in a suitable solvent (e.g., DCM, 1,2-dichloroethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[1]

-

Reaction Progression: The mixture is stirred, often allowing it to warm to room temperature, until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

-

Workup and Purification: The reaction is carefully quenched by pouring it onto ice and/or dilute acid (e.g., HCl). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure 6-chloro-4-methyl-1-indanone.

Strategy B: Post-Cyclization Functionalization

1. Chlorination of a Methyl-indanone:

Electrophilic aromatic substitution can be used to introduce a chlorine atom onto the benzene ring of a methyl-indanone.

-

Reagents & Causality: Common chlorinating agents include N-chlorosuccinimide (NCS) with an acid catalyst, or chlorine gas with a Lewis acid. The regiochemical outcome is directed by the existing methyl and acyl groups. The acyl group is deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The final position of chlorination will depend on the interplay of these electronic and steric effects.

2. Methylation of a Chloro-indanone:

Introducing a methyl group onto a chloro-indanone can be achieved via Friedel-Crafts alkylation on the aromatic ring or by α-methylation at the C2 position adjacent to the carbonyl.

-

Aromatic Methylation: Friedel-Crafts alkylation using a methylating agent like methyl iodide or dimethyl sulfate with a Lewis acid catalyst (e.g., AlCl₃) can be used. However, this reaction is notoriously prone to issues like polyalkylation and rearrangement, requiring careful optimization.

-

α-Methylation: To achieve C2-methylation, the indanone is first deprotonated with a strong base (e.g., LDA, NaH) to form an enolate, which is then quenched with an electrophilic methyl source like methyl iodide. This is a highly reliable method for introducing a methyl group specifically at the C2 position.[15]

3. Halogenation at the α-Position:

In addition to aromatic substitution, the α-position of the indanone ketone is readily halogenated. Recent methods have focused on regioselective and greener approaches.

-

Electrochemical α-Chlorination: An electrochemical strategy using AlCl₃ or MgCl₂ as both a chlorine source and an electrolyte provides an efficient and environmentally friendly method for synthesizing α-chloroindanones.[16] This method allows for the selective generation of mono- or dichlorinated products under mild conditions.[16]

Part III: Data Summary and Comparative Analysis

The selection of a synthetic route is often guided by factors such as yield, cost of reagents, operational simplicity, and scalability. The following table summarizes various approaches to synthesizing chloro- and methyl-substituted indanones.

| Target Compound | Starting Material(s) | Key Reagents/Catalyst | Yield (%) | Reference |

| 5-Chloro-1-indanone | 3-Chlorophenylpropionic acid | Malonyl chloride, ZnCl₂ | High (not specified) | [1] |

| 5-Chloro-1-indanone | 3-Chlorobenzaldehyde, Malonic acid | Formic acid, Diethylamine; then ZnCl₂ | 82.3% (for acid), 78.5% (for cyclization) | [17] |

| 4-Chloro-1-indanone | 2-Chlorobenzaldehyde | (Multi-step) then PPA | 93% (cyclization step) | [18] |

| 6-Chloro-4-methyl-1-indanone | 4-Chloro-2-methyl-benzenepropanoic acid | SOCl₂ then AlCl₃ | Good (not specified) | [14] |

| 5,6-Dimethoxy-2-methyl-1-indanone | Substituted Meldrum's acid derivative | TMSOTf | >20:1 regioselectivity | [15] |

| 5-Chloro-2-methoxycarbonyl-1-indanone | 5-Chloro-1-indanone | NaH, Dimethyl carbonate | >76% | [19] |

Conclusion and Future Outlook

The synthesis of chloro-methyl-indanones is a well-established field, heavily reliant on the robust and versatile intramolecular Friedel-Crafts acylation. The primary strategic decision lies in whether to construct the substituted aromatic precursor first or to functionalize the indanone core post-cyclization. The former approach generally offers superior regiochemical control, while the latter provides flexibility when starting materials are limited.

Future advancements will likely focus on developing more efficient and environmentally benign catalytic systems. This includes the use of novel Lewis acids that can be used in catalytic amounts, operate under milder conditions, and be easily recovered and reused.[8] Furthermore, the development of asymmetric syntheses to access enantiomerically pure chloro-methyl-indanones is of significant interest, as the stereochemistry of these scaffolds is often crucial for their biological activity.[20] As the demand for complex and precisely functionalized molecules in drug discovery continues to grow, the development of innovative and efficient routes to substituted indanones will remain a vital area of research.

References

-

Saternus, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Tius, M. A. (2011). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters. [Link]

-

Reddy, R. S., et al. (2018). Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry. [Link]

-

O'Brien, C. J., et al. (2011). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry. [Link]

-

van der Pijl, F., et al. (2015). Regioselective Synthesis of Indanones. Synlett. [Link]

-

Wang, C., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. [Link]

-

Lévai, A. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Link]

-

Reich, N. W., et al. (2010). Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes. Journal of the American Chemical Society. [Link]

-

Jana, S., et al. (2020). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. ResearchGate. [Link]

-

Föhlisch, B., et al. (1974). A New Synthetic Route to Selected Indenones. Synthetic Communications. [Link]

-

Lou, T., et al. (2007). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

- Akzo Nobel N.V. (2003). Process for preparing 1-indanones.

-

Barbosa, S. L., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Electrochemical α‐Selective Chlorination of Indanones with AlCl3/MgCl2. ResearchGate. [Link]

- Xu, J. (2015). Synthetic method of 5-chloro-1-indanone.

-

Padwa, A. (2010). The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. NIH Public Access. [Link]

-

Zhang, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

-

Wikipedia. (n.d.). Pauson–Khand reaction. [Link]

- Wang, Z., et al. (2014). Method for producing 5-chloro-1-indanone.

-

Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. [Link]

-

Schore, N. E. (2004). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions. [Link]

-

Saternus, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

Gholap, A. R., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry. [Link]

-

Saternus, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. OUCI. [Link]

-

Alam, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society. [Link]

- Merck Patent GmbH. (1991). Method for producing 1-indanone derivatives.

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

-

Osman, A. M. (2014). Synthesis and characterization of 5-trifluoromethyl-2-indanone. ResearchGate. [Link]

-

Sriram, D., et al. (2020). Recent developments in biological activities of indanones. ResearchGate. [Link]

-

Jana, A., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Pauson-Khand Reaction [organic-chemistry.org]

- 14. 6-CHLORO-4-METHYL-1-INDANONE synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Molecular Structure and Conformation of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This guide provides an in-depth technical analysis of a specific derivative, 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, focusing on the elucidation of its molecular structure and preferred conformation. We synthesize insights from comparative crystallographic data, predictive spectroscopic analysis, and robust computational chemistry protocols. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's physicochemical properties to inform rational drug design, structure-activity relationship (SAR) studies, and further synthetic efforts. We will explore both state-of-the-art experimental workflows and validated computational methods, explaining the causality behind each procedural choice to ensure a self-validating and scientifically rigorous narrative.

Introduction: The Significance of the Indanone Scaffold

1-Indanone derivatives are a class of compounds extensively studied for their broad therapeutic potential. They have been identified as potent antiviral, anti-inflammatory, analgesic, and anticancer agents.[2] Their rigid bicyclic structure provides a well-defined framework for orienting functional groups in three-dimensional space, making them ideal candidates for targeting specific biological receptors and enzymes. The molecule of interest, 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 938-35-2), incorporates key substitutions on the aromatic ring—a chloro group at position 6 and a methyl group at position 4—which are expected to significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its biological interactions.[3][4]

A precise understanding of this molecule's three-dimensional structure and conformational dynamics is paramount. The planarity of the ring system and the puckering of the five-membered cyclopentanone ring dictate the spatial arrangement of its substituents, which in turn governs its binding affinity and efficacy at a molecular target. This guide details the methodologies required to achieve this understanding.

Caption: Workflow for DFT-based Conformational Analysis.

Causality and Trustworthiness:

-

Why B3LYP/6-31G(d)? This combination of the B3LYP hybrid functional and the Pople-style basis set is a widely accepted standard in computational organic chemistry. It provides an excellent balance of computational efficiency and accuracy for predicting the geometries and relative energies of molecules of this size. *[5] Why perform a frequency calculation? This is a critical validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates that the structure is a transition state, not a stable conformer, thereby ensuring the trustworthiness of the final predicted geometry.

[5]#### 3.3 Synthesis of Findings: The Predicted Conformation

Based on the near-planarity of the 6-chloroindan-1-one analog and general principles of cyclopentane ring strain, the lowest energy conformation of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is predicted to have a very slightly puckered five-membered ring. The most likely conformation is a shallow envelope , with either the C2 or C3 atom slightly out of the plane defined by the aromatic ring. This subtle deviation from perfect planarity minimizes torsional strain between the C2 and C3 methylene protons while maintaining the stabilizing conjugation between the aromatic ring and the carbonyl group. The energetic barrier to ring inversion is expected to be low, suggesting the molecule may be conformationally flexible in solution at room temperature.

Conclusion

The molecular structure of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is characterized by a nearly planar, rigid bicyclic core. Spectroscopic analysis provides clear signatures for its constituent functional groups, allowing for unambiguous identification. Conformational analysis, through a synthesis of comparative crystallographic data and robust DFT calculations, indicates that the five-membered ring adopts a shallow envelope conformation to relieve minor ring strain. This detailed structural and conformational understanding is foundational for any advanced research, including docking studies, SAR analysis, and the design of next-generation therapeutics based on the privileged 1-indanone scaffold. The experimental and computational protocols detailed herein provide a validated roadmap for researchers to confirm these findings and explore other derivatives in this important chemical class.

References

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one: Discovery, Synthesis, and Core Chemical Principles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, from its initial discovery to the fundamental synthetic strategies underpinning its creation. This indanone derivative, like many in its class, represents a valuable scaffold in medicinal chemistry and materials science. We will explore the historical context of its first synthesis and provide a detailed, practical protocol for its preparation, grounded in the principles of electrophilic aromatic substitution.

Introduction and Significance

The 1-indanone core is a privileged structural motif, appearing in a multitude of biologically active molecules and natural products.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional structure for interaction with biological targets. The specific substitution pattern of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, featuring a chloro and a methyl group on the aromatic ring, offers a unique electronic and steric profile that can be exploited in the design of novel therapeutic agents and functional materials. Derivatives of 2,3-dihydro-1H-inden-1-one have been investigated for their potential antibacterial and antifungal properties.

Historical Discovery

The first documented synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one was reported in 1964 by S. Munavalli and G. Ourisson in the Bulletin de la Societe Chimique de France.[1] Their work described the cyclization of a precursor molecule using polyphosphoric acid (PPA), a common and effective reagent for promoting intramolecular Friedel-Crafts acylations. This seminal work laid the foundation for further exploration of this and related indanone structures.

The Chemistry of Synthesis: Intramolecular Friedel-Crafts Acylation

The synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is a classic example of an intramolecular Friedel-Crafts acylation.[1] This powerful carbon-carbon bond-forming reaction involves the cyclization of a suitable aromatic precursor bearing a tethered acyl group. In this case, the precursor is 4-Chloro-2-methyl-benzenepropanoic acid.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution pathway. The key steps are:

-

Generation of the Acylium Ion: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), the carboxylic acid of the precursor is protonated. Subsequent loss of water generates a highly electrophilic acylium ion intermediate.

-

Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the precursor acts as a nucleophile, attacking the tethered acylium ion. This intramolecular attack is favored due to the proximity of the reacting groups.

-

Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to restore the aromaticity of the benzene ring, yielding the final 1-indanone product.

The overall workflow for this synthesis is depicted in the following diagram:

Caption: A general workflow for the synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one based on the historical method and general principles of intramolecular Friedel-Crafts acylation.

Materials:

-

4-Chloro-2-methyl-benzenepropanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Water (deionized)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place polyphosphoric acid (a 10-fold excess by weight relative to the starting material is typical). Begin stirring the PPA.

-

Addition of Starting Material: Carefully add 4-Chloro-2-methyl-benzenepropanoic acid to the stirring PPA.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

The mechanism of the key cyclization step is illustrated below:

Caption: The reaction mechanism for the intramolecular Friedel-Crafts acylation.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is provided in the table below.

| Property | Value |

| CAS Number | 938-35-2 |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Appearance | Solid (form may vary) |

| Synonyms | 6-Chloro-4-methyl-1-indanone |

Conclusion

6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is a molecule with a firm grounding in classical organic synthesis. Its preparation via intramolecular Friedel-Crafts acylation is a robust and well-understood process, making it an accessible building block for further chemical exploration. For researchers in drug discovery and materials science, this indanone derivative offers a versatile scaffold for the development of novel compounds with tailored properties.

References

- Munavalli, S.; Ourisson, G. Bulletin de la Societe Chimique de France. 1964, 3103-3112.

Sources

A Comprehensive Technical Guide to the Solubility of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one in Organic Solvents

Foreword: Navigating the Solubility Landscape for Indenone Derivatives

In the realm of drug discovery and development, understanding the solubility of a lead compound is a cornerstone of successful formulation and preclinical assessment. Poor solubility can present significant hurdles, impacting bioavailability and leading to inaccurate structure-activity relationship (SAR) data.[1] This guide provides an in-depth exploration of the solubility characteristics of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, a member of the indenone class of compounds. Indenone derivatives are of significant pharmacological interest, exhibiting a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for assessing and understanding the solubility of this promising chemical entity.

Physicochemical Profile of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. The structure of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, a substituted indenone, dictates its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO | [5] |

| Molecular Weight | 180.63 g/mol | [5] |

| Melting Point | 111-112 °C | [5] |

| Appearance | Pale yellow to brown crystalline mass (inferred from parent compound) | [6] |

| Storage | Sealed in dry, Room Temperature | [5] |

The presence of a polar ketone group and a halogenated aromatic ring suggests a nuanced solubility profile, with potential for dissolution in a range of organic solvents of varying polarities. The principle of "like dissolves like" serves as a fundamental guide; polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[7][8]

Theoretical Framework: The Energetics of Dissolution

Solubility is a thermodynamic equilibrium process that results from the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[9] For 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one to dissolve in a given solvent, the energy required to break the crystal lattice of the solid (solute-solute interactions) and to disrupt the solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

The polarity of the solvent plays a crucial role in this process.[10] A solvent's polarity is a measure of its ability to solvate, or surround, solute molecules. This is influenced by factors such as dipole moment, dielectric constant, and hydrogen bonding capacity. A table of common organic solvents and their relative polarities is provided below for reference.

| Solvent | Relative Polarity |

| Hexane | 0.009 |

| Toluene | 0.099 |

| Diethyl ether | 0.117 |

| Tetrahydrofuran (THF) | 0.207 |

| Ethyl acetate | 0.228 |

| Methylene chloride | 0.309 |

| Acetone | 0.355 |

| Dimethylformamide (DMF) | 0.386 |

| Dimethyl sulfoxide (DMSO) | 0.444 |

| Acetonitrile | 0.460 |

| Ethanol | 0.654 |

| Methanol | 0.762 |

| Water | 1.000 |

| Source: Adapted from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry"[11] |

Given the structure of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, it is anticipated to exhibit moderate to good solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, where dipole-dipole interactions can be established. Solubility in non-polar solvents like hexane is expected to be limited.

Experimental Determination of Solubility: Protocols and Best Practices

To move beyond theoretical predictions, empirical determination of solubility is essential. The following section details robust and validated experimental protocols for quantifying the solubility of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method, proposed by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility.[12][13] It provides the most accurate and reliable measurement of the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions.

Protocol: Miniaturized Shake-Flask Method [14]

-

Preparation: Accurately weigh an excess amount of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one (e.g., 5-10 mg) into a small, inert vial (e.g., a 2 mL glass vial).

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).[14] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[12] The presence of undissolved solid material at the end of the equilibration period is crucial to confirm saturation.[14]

-

Phase Separation: After equilibration, separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE). It is critical to avoid any loss of solvent due to evaporation during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable analytical method for this purpose.[12][15] A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

Causality Behind Experimental Choices:

-

Excess Solute: Using an excess of the solid ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility.

-

Controlled Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.[14]

-

Sufficient Equilibration Time: Inadequate equilibration time can lead to an underestimation of the true solubility.

-

Appropriate Phase Separation: Incomplete removal of solid particles will lead to an overestimation of solubility.

-

Validated Analytical Method: An accurate and precise analytical method is essential for reliable quantification of the dissolved solute.

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Solubility Screening

In early drug discovery, where compound availability may be limited and rapid screening is necessary, high-throughput solubility assays are invaluable.[15][16] These methods provide a faster, albeit sometimes less precise, assessment of solubility.

Protocol: Miniaturized Shake-Flask for High-Throughput Screening [15]

This method adapts the traditional shake-flask method to a 96-well plate format.

-

Compound Dispensing: Dispense a known amount of a concentrated stock solution of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one (typically in DMSO) into the wells of a 96-well plate.

-

Solvent Addition: Add the desired organic solvents to the wells. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect, which can significantly overestimate aqueous solubility.[15]

-

Incubation and Shaking: Seal the plate and incubate with vigorous shaking for a defined period (e.g., 1-24 hours).

-

Clarification: Centrifuge the plate to pellet any precipitated compound.

-

Analysis: Analyze the supernatant for the concentration of the dissolved compound, often using automated HPLC-UV or LC-MS/MS systems.

Trustworthiness and Self-Validation:

To ensure the reliability of high-throughput data, it is crucial to include control compounds with known solubility in each plate. This allows for the normalization of data and provides a quality control check on the experimental run.

Sources

- 1. solvescientific.com.au [solvescientific.com.au]

- 2. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 4. Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-CHLORO-4-METHYL-1-INDANONE price,buy 6-CHLORO-4-METHYL-1-INDANONE - chemicalbook [chemicalbook.com]

- 6. 1-Indanone CAS#: 83-33-0 [m.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

- 13. biorelevant.com [biorelevant.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Halogenated Indanone Scaffold - A Privileged Motif in Modern Chemistry

An In-depth Technical Guide to the Reactive Properties of Halogenated Indanones